Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate is a chemical compound known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling. This compound is often used in scientific research due to its ability to target β-catenin, promoting its degradation and specifically downregulating Wnt/β-catenin target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with methyl 3-aminobenzoate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its role in modulating Wnt/β-catenin signaling pathways, which are crucial in cell proliferation and differentiation.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The compound exerts its effects by directly interacting with β-catenin within the C-terminal two-thirds of the Armadillo repeat region. This interaction induces β-catenin ubiquitination and proteasomal degradation, thereby inhibiting Wnt/β-catenin signaling. This pathway is crucial for the regulation of cell proliferation and differentiation, making the compound a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid methyl ester
Uniqueness
Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate is unique due to its specific interaction with β-catenin and its selective inhibition of Wnt-dependent cancer cell growth. This specificity makes it a valuable compound for targeted cancer therapies and research .
Properties
Molecular Formula |
C16H17NO4S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-8-15(9-12(11)2)22(19,20)17-14-6-4-5-13(10-14)16(18)21-3/h4-10,17H,1-3H3 |
InChI Key |
ZYYKQCLRDAJLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
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